2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Overview
Description
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H18Cl2N2O2 and its molecular weight is 305.2 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, a compound with the molecular formula C13H18Cl2N2O2, is a derivative of piperidine and pyridine. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C13H18Cl2N2O2
- Molar Mass : 305.2 g/mol
- CAS Number : 1220031-37-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-(2-piperidinyl)ethanol. The process employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in organic solvents like dichloromethane at room temperature. The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate the activity of specific receptors and enzymes, leading to a range of biological effects. The exact pathways are context-dependent, varying with the specific application in medicinal chemistry or chemical biology .
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antitumor Effects : Preliminary studies suggest efficacy against certain cancer cell lines.
- Neurological Applications : Investigated for its effects on neurotransmitter systems, potentially useful in treating neurological disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
Reagent | Role | Condition |
---|---|---|
Dicyclohexylcarbodiimide (DCC) | Coupling agent | Room temperature |
4-Dimethylaminopyridine (DMAP) | Catalyst | Organic solvent (Dichloromethane) |
Hydrochloric Acid | Salt formation | Post-reaction treatment |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial properties of the compound against various pathogens, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.
- Cancer Cell Line Evaluation : In vitro tests on human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as a chemotherapeutic agent. Specific mechanisms involved apoptosis induction and cell cycle arrest .
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed that it could enhance dopaminergic activity, making it a candidate for further research in treating disorders like Parkinson's disease .
Properties
IUPAC Name |
2-piperidin-2-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-10-4-7-16-12(9-10)13(17)18-8-5-11-3-1-2-6-15-11;/h4,7,9,11,15H,1-3,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOXNSWUZWYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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